molecular formula C15H18N2O3 B13858028 1-Hydroxypropan-2-yl 1-((R)-1-Phenylethyl)-1H-imidazole-5-carboxylate

1-Hydroxypropan-2-yl 1-((R)-1-Phenylethyl)-1H-imidazole-5-carboxylate

Cat. No.: B13858028
M. Wt: 274.31 g/mol
InChI Key: SBNTVVHVYNWKJN-PIJUOVFKSA-N
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Description

1-Hydroxypropan-2-yl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate is an organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxypropan-2-yl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate typically involves the reaction of 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylic acid with 1-Hydroxypropan-2-yl chloride under basic conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at a temperature range of 25-30°C. Sodium bicarbonate is often used as a base to neutralize the reaction mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxypropan-2-yl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-Hydroxypropan-2-yl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Hydroxypropan-2-yl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxypropan-2-yl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate is unique due to its specific structural features, including the presence of both a hydroxyl group and an imidazole ring. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

1-hydroxypropan-2-yl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-11(9-18)20-15(19)14-8-16-10-17(14)12(2)13-6-4-3-5-7-13/h3-8,10-12,18H,9H2,1-2H3/t11?,12-/m1/s1

InChI Key

SBNTVVHVYNWKJN-PIJUOVFKSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC(C)CO

Canonical SMILES

CC(CO)OC(=O)C1=CN=CN1C(C)C2=CC=CC=C2

Origin of Product

United States

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